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Introduction
Casoplatelin is a bioactive undecapeptide derived from κ-casein with demonstrated anti-

thrombotic properties.[1] Its ability to inhibit platelet aggregation presents significant therapeutic

potential in the prevention and treatment of cardiovascular diseases.[1][2] Recombinant

expression in prokaryotic systems like Escherichia coli (E. coli) offers a scalable and cost-

effective method for producing this peptide for research and preclinical development.[1]

These application notes provide a comprehensive overview and detailed protocols for the

recombinant expression of casoplatelin in E. coli using a pBAD vector system, purification via

Nickel-NTA affinity chromatography, and functional characterization through platelet

aggregation assays.

Principle of the Method
The expression of casoplatelin is achieved using the pBAD vector system, which allows for

tight regulation of gene expression.[3][4] In this system, the gene of interest is placed under the

control of the araBAD promoter.[3] The regulatory protein AraC, also encoded on the vector,

controls this promoter.[4] In the absence of L-arabinose, AraC represses transcription.[3] The

addition of L-arabinose to the culture medium induces a conformational change in AraC,

leading to the activation of transcription and subsequent protein expression.[3][5] To facilitate

purification, the casoplatelin gene is synthesized with a polyhistidine tag (His-tag), enabling
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single-step purification using immobilized metal affinity chromatography (IMAC), specifically

with a Nickel-NTA resin.[6][7] The biological activity of the purified recombinant casoplatelin is

then confirmed by its ability to inhibit ADP-induced platelet aggregation.[1][2]

Data Presentation
Table 1: Summary of Recombinant Casoplatelin
Expression and Purification

Parameter Value Reference

Expression Vector
pBAD with N-terminal 6xHis-

tag
[1][2]

Host Strain E. coli TOP10 [1]

Culture Medium
Luria-Bertani (LB) Broth with

Ampicillin
[1]

Induction Conditions
0.1% (w/v) L-arabinose at

OD600 of 0.5-0.8
[2]

Post-induction Incubation 4-6 hours at 37°C [8]

Protein Yield (post-purification)
~5-10 mg/L of culture

(representative)
[9][10]

Purity (post Ni-NTA) >90% [1]

Molecular Weight (with His-

tag)
~5 kDa [1]

Table 2: Platelet Aggregation Assay Parameters
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Component Concentration/Volume Reference

Platelet Suspension 50 µL [2]

Purified Recombinant

Casoplatelin
30:1 molar ratio to fibrinogen [1]

ADP (inducer) 5 µM [2]

Total Reaction Volume 111 µL [2]

Incubation Time 15 minutes [1]

Wavelength for Measurement 500 nm [1]

Experimental Workflow and Signaling Pathway
Diagrams
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Caption: Experimental workflow for recombinant casoplatelin production.
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Caption: Casoplatelin's mechanism of anti-platelet aggregation.

Experimental Protocols
Transformation of E. coli TOP10 Cells
This protocol describes the transformation of chemically competent E. coli TOP10 cells with the

pBAD-casoplatelin plasmid.[11][12][13][14]

Materials:

pBAD-casoplatelin plasmid DNA (10-100 ng)

Chemically competent E. coli TOP10 cells

SOC medium

LB agar plates containing 100 µg/mL ampicillin

Ice
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Water bath at 42°C

Procedure:

Thaw a vial of competent E. coli TOP10 cells on ice.

Add 1-5 µL of the pBAD-casoplatelin plasmid DNA to the cells. Mix gently by tapping the

tube.

Incubate the mixture on ice for 30 minutes.

Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.

Immediately transfer the tube back to ice for 2 minutes.

Add 250 µL of pre-warmed SOC medium to the cells.

Incubate at 37°C for 1 hour with shaking (225 rpm).

Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing

ampicillin.

Incubate the plates overnight at 37°C.

L-arabinose Induction of Casoplatelin Expression
This protocol outlines the induction of recombinant casoplatelin expression using L-arabinose.

[5][15][16]

Materials:

Single colony of transformed E. coli TOP10

LB broth with 100 µg/mL ampicillin

20% (w/v) L-arabinose solution (sterile filtered)

Shaking incubator at 37°C
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Spectrophotometer

Procedure:

Inoculate 5 mL of LB broth containing ampicillin with a single colony from the transformation

plate.

Incubate overnight at 37°C with shaking.

The next day, inoculate a larger volume of LB broth with ampicillin (e.g., 500 mL) with the

overnight culture (1:100 dilution).

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.5-0.8.

Induce protein expression by adding L-arabinose to a final concentration of 0.1% (w/v).

Continue to incubate the culture at 37°C with shaking for 4-6 hours.

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

The cell pellet can be stored at -80°C until purification.

Purification of His-tagged Casoplatelin using Ni-NTA
Chromatography
This protocol describes the purification of the 6xHis-tagged casoplatelin from the E. coli cell

lysate under native conditions.[6][7][17][18]

Materials:

E. coli cell pellet

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
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Ni-NTA agarose resin

Lysozyme

DNase I

Protease inhibitor cocktail

Chromatography column

Procedure:

Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell paste). Add lysozyme (1

mg/mL), DNase I, and a protease inhibitor cocktail.

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10 column volumes of Wash Buffer.

Elute the protein with 5 column volumes of Elution Buffer. Collect fractions.

Analyze the fractions for the presence of the purified protein by SDS-PAGE.

Pool the fractions containing the purified casoplatelin. Dialyze against a suitable buffer for

storage (e.g., PBS) and concentrate if necessary.

SDS-PAGE and Western Blotting
This protocol is for the analysis of protein samples from expression and purification steps.[19]

[20][21][22]
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Materials:

Polyacrylamide gels

SDS-PAGE running buffer

Laemmli sample buffer

Protein molecular weight standards

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody (anti-His-tag)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure (SDS-PAGE):

Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

Load the samples and a molecular weight marker onto a polyacrylamide gel.

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.

The gel can be stained with Coomassie Blue or proceed to Western blotting.

Procedure (Western Blotting):

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or

semi-dry transfer system.[23]

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-His-tag antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detect the protein using a chemiluminescent substrate and an imaging system.

Platelet Aggregation Assay
This protocol is to assess the biological activity of the purified recombinant casoplatelin.[24][25]

[26][27]

Materials:

Platelet-rich plasma (PRP)

Purified recombinant casoplatelin

ADP solution

Platelet aggregometer

Procedure:

Prepare platelet-rich plasma from fresh human blood.

Pre-warm the PRP to 37°C.

In the aggregometer cuvette, add the PRP and the purified casoplatelin at the desired

concentration.

Incubate for a few minutes at 37°C.

Initiate platelet aggregation by adding ADP.
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Monitor the change in light transmittance for 15 minutes.

Compare the aggregation curve of the casoplatelin-treated sample to a control sample

(without casoplatelin) to determine the percentage of inhibition.

Troubleshooting
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Problem Possible Cause Suggestion

Low or no protein expression Inefficient induction

Optimize L-arabinose

concentration (0.002% to

0.2%) and induction time.

Plasmid instability

Ensure the presence of

ampicillin in the culture

medium.

Toxicity of the protein

Lower the induction

temperature (e.g., 18-25°C)

and/or use a lower

concentration of L-arabinose.

Protein is in inclusion bodies High expression rate

Lower the induction

temperature and/or the L-

arabinose concentration.

Protein characteristics

Purify under denaturing

conditions using urea or

guanidinium hydrochloride in

the buffers, followed by

refolding.

Low yield after purification
Protein did not bind to the

resin

Ensure the His-tag is

accessible. Reduce the

imidazole concentration in the

lysis buffer.

Protein was lost during

washing

Use a less stringent wash

buffer (lower imidazole

concentration).

No biological activity Protein is misfolded

Purify under native conditions.

Optimize refolding protocol if

denaturing purification is used.

Inactive assay components
Use fresh reagents for the

platelet aggregation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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